molecular formula C22H28N4O5S2 B2615219 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533894-50-7

6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2615219
CAS No.: 533894-50-7
M. Wt: 492.61
InChI Key: GGBOTMXVGKYWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a chemical compound with the molecular formula C22H28N4O5S2 . It is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases such as PubChem . For a detailed analysis of these properties, more specific information or laboratory testing would be required.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Research has been focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of tetrahydrothieno[2,3-c]pyridine derivatives in forming complex polyheterocyclic systems (Bakhite et al., 2005).
  • Microwave Irradiation : Another study presented the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting an efficient approach to generating these compounds (Abdalha et al., 2011).

Biological Applications

  • Antimycobacterial Properties : A notable application includes the development of tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based Mycobacterium tuberculosis pantothenate synthetase inhibitors. This research identified compounds with potent inhibitory activity against MTB pantothenate synthetase, providing a pathway for new antimycobacterial agents (Samala et al., 2014).
  • Anticonvulsant Activity : The anticonvulsant activities of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds were evaluated, with some compounds showing significant activity against NMDA-induced seizures in mice. This suggests potential applications in developing treatments for neurological disorders (Ohkubo et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBOTMXVGKYWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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